molecular formula C10H14ClN B144652 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 111661-47-3

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B144652
CAS RN: 111661-47-3
M. Wt: 183.68 g/mol
InChI Key: FEIBBSJVOAXLOY-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. The synthetic strategies for constructing the core scaffold of THIQs have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline analogs plays a crucial role in their biological activities. The structural-activity relationship (SAR) of these compounds has been studied extensively .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are complex and diverse. These reactions are crucial for the synthesis of novel THIQ analogs with potent biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline analogs are important for understanding their behavior in different environments. For example, the compound 1,2,3,4-Tetrahydroisoquinoline has a molecular weight of 227.69 g/mol .

Scientific Research Applications

Neurodegenerative Diseases

4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl has been studied for its potential role in neurodegenerative diseases. It is suggested that endogenous monoamine oxidase (MAO) inhibitors like 1-Methyl-1,2,3,4-tetrahydroisoquinoline may play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain . Additionally, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous compound related to 4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl, has been described as preventing the neurotoxic effect of certain neurotoxins and is enzymatically formed in the brain . This compound demonstrates neuroprotective activity and has shown an antidepressant-like effect following systemic administration in rats .

Parkinson’s Disease

In the context of Parkinson’s disease (PD), studies have indicated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline can induce the formation of Lewy bodies , which are characteristic of PD. Furthermore, it has been investigated for its effects on pre-synaptic dopamine transporters (DATs) and its potential parkinsonism-preventing effect .

Inhibitors of Biological Interactions

The compound has also been explored for its use as an inhibitor in biological interactions. For instance, THIQ-based small-molecule inhibitors have been designed to target the PD-1/PD-L1 protein-protein interaction (PPI), which is significant in immunotherapy .

Infective Pathogens

Isoquinoline alkaloids and their derivatives like THIQ have shown diverse biological activities against various infective pathogens . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

Mechanism of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation. 1MeTIQ inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Safety and Hazards

The safety and hazards associated with 1,2,3,4-tetrahydroisoquinoline analogs depend on their specific chemical structure and properties. For example, 6-methoxy-1,2,3,4-tetrahydro-isoquinoline has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to its safety data sheet .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs involve the development of novel THIQ analogs with potent biological activity. These compounds may prove to be promising candidates for various therapeutic activities with unique mechanisms of action .

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIBBSJVOAXLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548080
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

111661-47-3
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a hydrogen atmosphere 0.50 g (3.5 mmol) 4-methyl-isoquinoline, 50 mg platinum dioxide in 50 mL methanol and 3.5 mL 1M aqueous hydrochloric acid solution were hydrogenated at RT and 3 bar for 4 h. After removal of the catalyst by suction filtering the reaction mixture was evaporated down. A mixture of educt and product was obtained, which was reacted further without any further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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